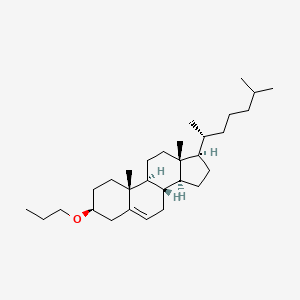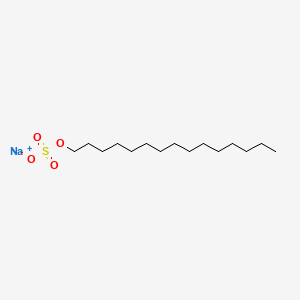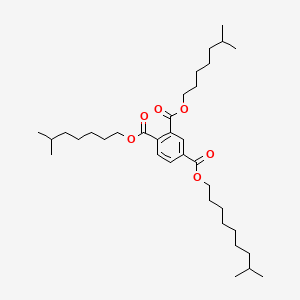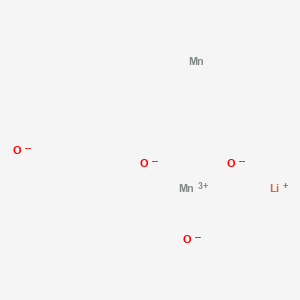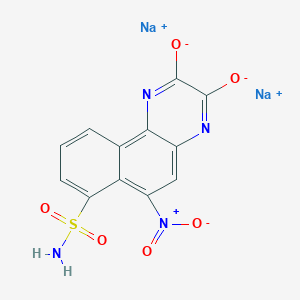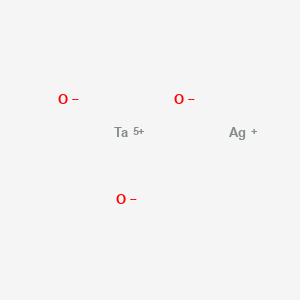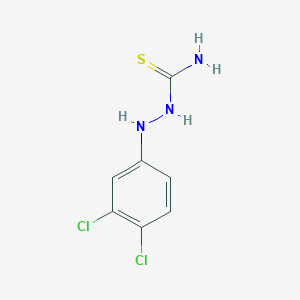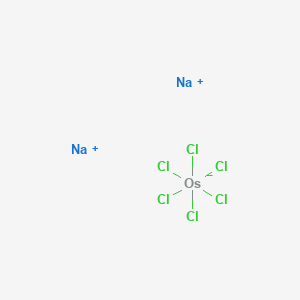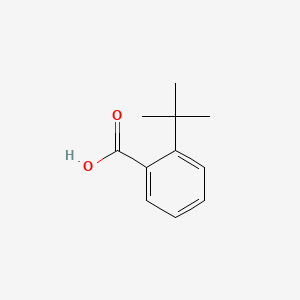
mercaptoundecahydrododecaborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Mercaptoundecahydrododecaborate can be synthesized through various methods. One common approach involves the reaction of sodium borohydride with boron trifluoride etherate, followed by the addition of a thiol compound. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the compound meets the required standards for medical and industrial applications .
化学反応の分析
Types of Reactions
Mercaptoundecahydrododecaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce various boron-hydride compounds .
科学的研究の応用
Mercaptoundecahydrododecaborate has a wide range of scientific research applications:
作用機序
The mechanism of action of mercaptoundecahydrododecaborate in BNCT involves the selective accumulation of boron atoms in tumor cells. Upon exposure to neutron radiation, the boron atoms undergo a nuclear reaction, producing high-energy particles that destroy the tumor cells while sparing surrounding healthy tissue . This selective targeting is achieved through the compound’s ability to bind to specific cellular components and pathways .
類似化合物との比較
Similar Compounds
Sodium mercaptoundecahydrododecaborate: Similar in structure but differs in its sodium salt form.
Boronophenylalanine: Another boron-containing compound used in BNCT, but with different chemical properties and biological interactions.
Uniqueness
This compound stands out due to its high boron content and ability to form stable complexes with biological molecules. This makes it particularly effective for BNCT and other applications requiring precise targeting and stability .
特性
CAS番号 |
12294-22-3 |
|---|---|
分子式 |
B12H12S |
分子量 |
173.87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


